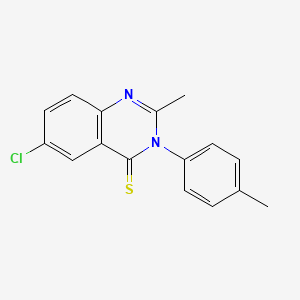![molecular formula C15H12ClNOS B15063061 5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one CAS No. 918107-55-8](/img/structure/B15063061.png)
5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one is a heterocyclic compound that features a chlorine atom, a naphthalene moiety, and an isothiazolone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one typically involves the reaction of 1-(naphthalen-1-yl)ethanone with thiosemicarbazide, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolone ring to a thiazolidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
科学研究应用
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
作用机制
The mechanism of action of 5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one involves its interaction with biological targets, such as enzymes or receptors. The isothiazolone ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The naphthalene moiety may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
相似化合物的比较
Similar Compounds
2-Methylisothiazol-3(2H)-one: Another isothiazolone derivative with antimicrobial properties.
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its use as a preservative in various products.
1,2-Benzisothiazol-3(2H)-one: Used in industrial applications for its biocidal properties.
Uniqueness
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one is unique due to the presence of the naphthalene moiety, which can enhance its hydrophobic interactions and potentially increase its efficacy in biological systems. This structural feature distinguishes it from other isothiazolone derivatives and may contribute to its specific applications in medicinal chemistry and materials science.
属性
CAS 编号 |
918107-55-8 |
|---|---|
分子式 |
C15H12ClNOS |
分子量 |
289.8 g/mol |
IUPAC 名称 |
5-chloro-2-(1-naphthalen-1-ylethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C15H12ClNOS/c1-10(17-15(18)9-14(16)19-17)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3 |
InChI 键 |
DSEKFELPFGSGBP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C(=O)C=C(S3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H,2'H-[5,5'-bichromene]-2,2'-dione](/img/structure/B15062985.png)
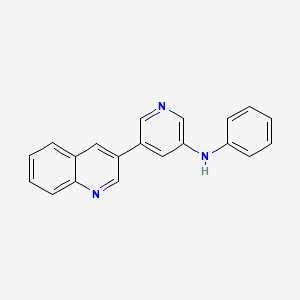
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
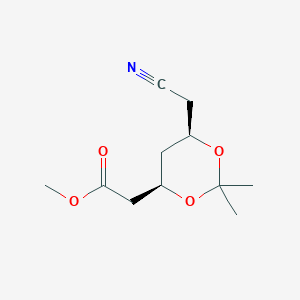
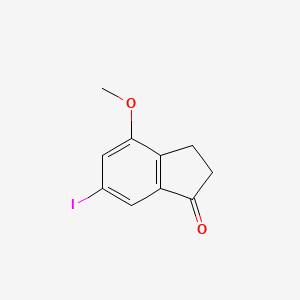
![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
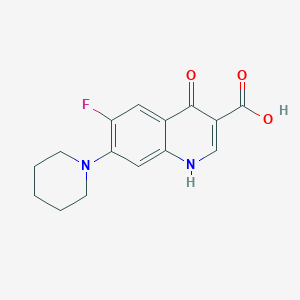
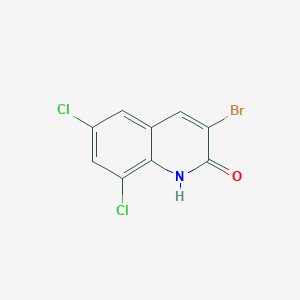
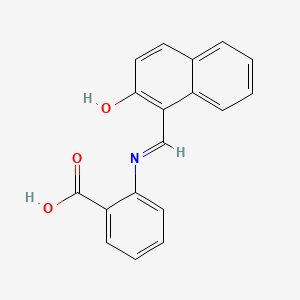
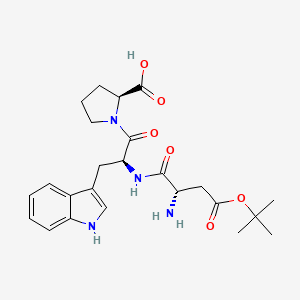
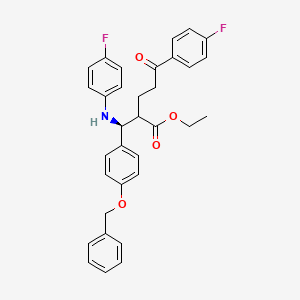
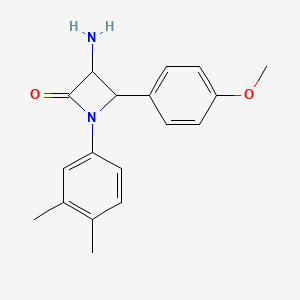
![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)
